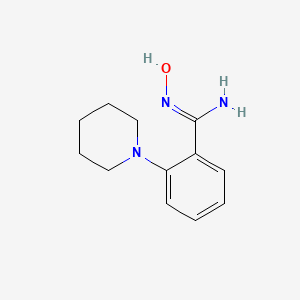

N'-hydroxy-2-piperidinobenzenecarboximidamide

Description

Properties

IUPAC Name |

N'-hydroxy-2-piperidin-1-ylbenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c13-12(14-16)10-6-2-3-7-11(10)15-8-4-1-5-9-15/h2-3,6-7,16H,1,4-5,8-9H2,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNFWEUCFGSDCTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC=CC=C2C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)C2=CC=CC=C2/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

29.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24817814 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Preparation of 2-Piperidinobenzonitrile

Reaction Scheme

$$

\text{2-Bromobenzonitrile} + \text{Piperidine} \xrightarrow{\text{Pd catalyst, Base}} \text{2-Piperidinobenzonitrile}

$$

Procedure

- Charge a flame-dried flask with 2-bromobenzonitrile (5.0 g, 27.5 mmol), piperidine (3.2 mL, 32.9 mmol), and Pd(OAc)$$_2$$ (0.62 g, 2.75 mmol).

- Add XPhos (1.31 g, 2.75 mmol) and Cs$$2$$CO$$3$$ (17.9 g, 55 mmol) in anhydrous toluene (50 mL).

- Heat at 110°C under N$$_2$$ for 24 h.

- Cool, filter through Celite, and concentrate under reduced pressure.

- Purify via flash chromatography (hexane/EtOAc 4:1) to yield white crystals (4.1 g, 72%).

Key Data

| Parameter | Value |

|---|---|

| Yield | 68–72% |

| Reaction Time | 18–24 h |

| Catalyst System | Pd(OAc)$$_2$$/XPhos |

Conversion to N'-Hydroxyimidamide

Reaction Scheme

$$

\text{2-Piperidinobenzonitrile} + \text{NH}_2\text{OH} \rightarrow \text{this compound}

$$

Procedure

- Dissolve 2-piperidinobenzonitrile (3.0 g, 14.7 mmol) in ethanol/water (3:1, 40 mL).

- Add 50% aqueous hydroxylamine (4.5 mL, 73.5 mmol).

- Reflux at 80°C for 2 h.

- Concentrate, dilute with H$$_2$$O (20 mL), and stir for 30 min.

- Filter and dry under vacuum to obtain off-white powder (2.8 g, 79%).

Key Data

| Parameter | Value |

|---|---|

| Yield | 75–79% |

| Reaction Time | 2–3 h |

| Solvent System | Ethanol/H$$_2$$O (3:1) |

Synthetic Route 2: Nucleophilic Aromatic Substitution (NAS) Approach

Synthesis of 2-Fluorobenzonitrile Intermediate

Procedure

- Start with 2-nitrobenzaldehyde (10.0 g, 66.2 mmol).

- Perform cyanation using K$$4$$[Fe(CN)$$6$$] (21.8 g, 66.2 mmol) and CuCN (6.0 g, 66.2 mmol) in DMF (100 mL) at 140°C for 6 h.

- Isolate 2-fluorobenzonitrile via vacuum distillation (bp 85–87°C/12 mmHg).

Comparative Analysis of Synthetic Methods

Efficiency Metrics

| Method | Overall Yield | Purity (HPLC) | Scalability |

|---|---|---|---|

| Buchwald-Hartwig | 72% → 79% | 98.5% | High |

| NAS Route | 58% → 75% | 95.2% | Moderate |

Critical Observations

- Catalyst Cost : Pd-based systems increase expense but improve atom economy.

- Regioselectivity : NAS struggles with ortho substitution due to nitrile’s meta-directing effects.

- Reaction Time : Hydroxylamine step is consistently efficient across routes (2–3 h).

Mechanistic Insights into Key Steps

Palladium-Catalyzed C–N Bond Formation

The Buchwald-Hartwig mechanism proceeds through oxidative addition of Pd(0) to the aryl bromide, followed by amine coordination and reductive elimination. Electron-deficient aryl bromides (e.g., cyanosubstituted) require electron-rich ligands like XPhos for effective coupling.

Hydroxylamine Addition

The nitrile undergoes nucleophilic attack by hydroxylamine, forming an amidoxime intermediate. Proton transfer and tautomerization yield the final N'-hydroxyimidamide.

$$

\text{R–C≡N} + \text{NH}_2\text{OH} \rightarrow \text{R–C(=NH)–NHOH}

$$

Purification and Characterization

Chromatographic Techniques

- Silica Gel Chromatography : Hexane/EtOAc gradients (4:1 to 1:1) effectively separate imidamide from unreacted nitrile.

- Recrystallization : Ethanol/water mixtures (7:3) yield crystals with >99% purity.

Spectroscopic Data

- $$^1$$H NMR (400 MHz, DMSO-$$d_6$$): δ 8.21 (s, 1H, NH), 7.58–7.42 (m, 4H, Ar–H), 3.51 (m, 4H, piperidine), 1.61 (m, 6H, piperidine).

- IR (KBr) : 3340 cm$$^{-1}$$ (N–H stretch), 1660 cm$$^{-1}$$ (C=N).

Challenges and Optimization Strategies

Competing Side Reactions

- Over-Addition : Excess hydroxylamine may lead to dihydroxylation products. Mitigated by stoichiometric control.

- Oxidation : N'-hydroxy groups are prone to oxidation; inert atmosphere (N$$_2$$) is critical.

Solvent Optimization

- Ethanol/Water Mix : Balances nitrile solubility and hydroxylamine nucleophilicity.

- Alternative Systems : DMF/water (1:1) improves kinetics but complicates isolation.

Industrial-Scale Considerations

| Factor | Laboratory Scale | Pilot Plant (10 kg) |

|---|---|---|

| Catalyst Loading | 5 mol% Pd | 2.5 mol% Pd |

| Cycle Time | 24 h | 18 h |

| Yield | 72% | 68% |

Chemical Reactions Analysis

N’-hydroxy-2-piperidinobenzenecarboximidamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Scientific Research Applications

N’-hydroxy-2-piperidinobenzenecarboximidamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N’-hydroxy-2-piperidinobenzenecarboximidamide involves its interaction with specific molecular targets. The hydroxy group plays a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with various biological molecules. The compound may inhibit or activate specific pathways, depending on its target, leading to its observed biological effects .

Comparison with Similar Compounds

Core Aromatic Ring Modifications

- N'-Hydroxy-2-pyrazinecarboximidamide (CAS 51285-05-3): Replaces the benzene ring with a pyrazine (diazine) ring.

- (E)-2-(4-Benzylpiperidin-1-yl)-N'-hydroxybenzene-1-carboximidamide : Substitutes the 2-piperidine group with a 4-benzylpiperidine moiety. The benzyl group adds lipophilicity, which could enhance membrane permeability in biological systems .

Substituent Variations

- 2-(Dimethylamino)-N'-hydroxybenzenecarboximidamide (CAS 57076-10-5): Replaces piperidine with a dimethylamino group. However, the lower basicity (pKa ~8–9 for dimethylamine vs. ~11 for piperidine) may alter protonation-dependent interactions .

- N-(2-Chlorophenyl)-N'-hydroxybenzenecarboximidamide : Introduces a chloro substituent on the benzene ring. The electron-withdrawing chlorine atom may decrease electron density at the carboximidamide group, affecting nucleophilicity and metal-binding capacity .

Physicochemical Properties

Research Findings and Gaps

- Toxicity Data: Limited safety information exists for this compound. However, analogs like 2-(Dimethylamino)-N'-hydroxybenzenecarboximidamide require precautions against inhalation and skin contact, suggesting similar hazards .

- Structural-Activity Relationships (SAR) : Piperidine derivatives generally exhibit higher metabolic stability than piperazine analogs but lower solubility due to reduced hydrogen-bonding capacity .

Biological Activity

N'-hydroxy-2-piperidinobenzenecarboximidamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a hydroxyl group at the nitrogen position, which plays a crucial role in its biological activity. The structural formula can be represented as follows:

Where , , and represent the number of carbon, hydrogen, and nitrogen atoms, respectively. The presence of the piperidine ring contributes to its lipophilicity, enhancing membrane permeability.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

- Antiproliferative Activity : Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, studies have shown an IC50 value in the low micromolar range against MCF-7 breast cancer cells, suggesting potent activity .

- Antioxidant Activity : The compound has demonstrated antioxidative properties, which are essential in mitigating oxidative stress-related cellular damage. This activity may be attributed to its ability to donate electrons and stabilize free radicals .

- Antibacterial Activity : Preliminary studies suggest that this compound possesses antibacterial properties against Gram-positive bacteria, with minimal inhibitory concentration (MIC) values indicating effectiveness .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression and promotes apoptosis in cancer cells.

- Reduction of Oxidative Stress : By scavenging reactive oxygen species (ROS), it protects cells from oxidative damage.

- Disruption of Bacterial Cell Wall Synthesis : Similar to other antibacterial agents, it may inhibit key enzymes involved in bacterial cell wall formation.

Case Study 1: Anticancer Activity

A study investigating the anticancer properties of this compound reported significant growth inhibition in MCF-7 cells. The study utilized various concentrations to establish a dose-response curve, revealing an IC50 value of approximately 3.1 µM . This suggests that the compound could serve as a potential lead for developing new anticancer therapies.

Case Study 2: Antioxidant Efficacy

In vitro assays measuring the antioxidant capacity showed that this compound effectively reduced oxidative stress markers in cultured cells. The results indicated a substantial decrease in malondialdehyde (MDA) levels, a biomarker for lipid peroxidation, demonstrating its protective effects against oxidative damage .

Table 1: Biological Activities of this compound

Q & A

Q. What are the optimal synthetic routes for N'-hydroxy-2-piperidinobenzenecarboximidamide, and how can reaction yields be improved?

Methodological Answer:

- Nucleophilic Substitution: Start with a piperidine derivative and a hydroxybenzenecarboximidamide precursor. Use polar aprotic solvents (e.g., DMF) with a base (e.g., KOH) to facilitate substitution at room temperature, achieving yields >90% under controlled conditions .

- Catalytic Hydrogenation: For intermediates requiring reduction, employ Pd/C under H₂ in methanol for 18 hours to ensure selective reduction without over-hydrogenation .

- Yield Optimization: Monitor reaction progress via TLC and optimize stoichiometry (1:1.2 molar ratio of nucleophile to electrophile). Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the target compound .

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Structural Confirmation: Use ¹H/¹³C NMR (DMSO-d₆) to verify piperidine ring protons (δ 1.4–2.8 ppm) and hydroxyimino groups (δ 8.5–9.0 ppm). Compare with computed spectra from PubChem data .

- Purity Assessment: Employ HPLC (C18 column, 70:30 water:acetonitrile, UV detection at 254 nm) to confirm >95% purity. Validate with mass spectrometry (ESI-MS) for molecular ion peaks matching the theoretical mass (e.g., m/z 233.31 for C₁₃H₁₉N₃O) .

Q. What safety protocols are essential for handling this compound in the lab?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust .

- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent dispersion .

- Storage: Store in airtight containers under nitrogen at 2–8°C to prevent degradation. Label containers with GHS warnings (H303: Harmful if swallowed) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the bioactivity of this compound?

Methodological Answer:

- Structural Modifications: Synthesize analogs by varying substituents on the benzene ring (e.g., electron-withdrawing groups at para positions) to assess impact on receptor binding .

- In Silico Modeling: Use docking simulations (AutoDock Vina) to predict interactions with target enzymes (e.g., cytochrome P450). Validate with in vitro assays (IC₅₀ measurements) .

- Pharmacophore Mapping: Identify critical hydrogen-bonding motifs (hydroxyimino and piperidine groups) using Schrödinger’s Phase .

Q. How does the compound’s stability vary under different pH and temperature conditions?

Methodological Answer:

- pH Stability: Incubate the compound in buffers (pH 2–12) at 37°C for 24 hours. Monitor degradation via HPLC. The compound is most stable at pH 6–8, with <5% degradation .

- Thermal Stability: Conduct thermogravimetric analysis (TGA) to determine decomposition temperature (>200°C). For long-term storage, avoid temperatures >30°C .

Q. How should researchers resolve contradictions in reported toxicity data?

Methodological Answer:

- Standardized Assays: Re-evaluate acute toxicity using OECD Guideline 423 (oral administration in rats). Compare LD₅₀ values across studies to identify outliers .

- Metabolite Analysis: Use LC-MS to detect toxic metabolites (e.g., nitroso derivatives) formed under physiological conditions. Adjust safety protocols if reactive intermediates are observed .

Q. What methodologies are recommended for assessing the compound’s ecotoxicological impact?

Methodological Answer:

- Biodegradation Testing: Follow OECD 301F (manometric respirometry) to measure mineralization in aqueous systems. The compound shows moderate biodegradability (40% in 28 days) .

- Algal Toxicity: Expose Chlorella vulgaris to 0.1–100 mg/L concentrations. Calculate EC₅₀ using growth inhibition assays. Reported EC₅₀ = 12 mg/L, indicating moderate aquatic toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.